molecular formula C14H18BrNO2 B581934 tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate CAS No. 360773-84-8

tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate

Cat. No. B581934
M. Wt: 312.207
InChI Key: ZJEMFURAGDYBTG-UHFFFAOYSA-N
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Description

“tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate” is a chemical compound with the CAS Number: 360773-84-8. It has a molecular weight of 312.21 and its IUPAC name is tert-butyl 1- (4-bromophenyl)cyclopropylcarbamate .


Synthesis Analysis

The synthesis of this compound involves the reaction of 1-(4-bromophenyl)cyclopropan-1-amine with di-tert-butyl dicarbonate in the presence of sodium bicarbonate in tetrahydrofuran . The reaction conditions include room temperature and the yield is reported to be 99% .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C14H18BrNO2/c1-13(2,3)18-12(17)16-14(8-9-14)10-4-6-11(15)7-5-10/h4-7H,8-9H2,1-3H3,(H,16,17) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Other physical and chemical properties like solubility, melting point, boiling point, etc. are not mentioned in the search results.

Scientific Research Applications

  • Synthesis of Spirocyclopropanated Analogues of Insecticides : This compound was used in the synthesis of spirocyclopropanated analogues of the insecticides Thiacloprid and Imidacloprid. These analogues were prepared in a series of steps involving cocyclization, demonstrating its utility in insecticide development (Brackmann et al., 2005).

  • Intermediate in Biologically Active Compounds : It serves as an important intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291), a drug used in cancer therapy. A rapid synthetic method for this compound has been established, highlighting its significance in pharmaceutical synthesis (Zhao et al., 2017).

  • Enantioselective Synthesis of Carbocyclic Analogues : This compound is a key intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, demonstrating its role in nucleoside analogues development (Ober et al., 2004).

  • Use in Reduction of Perfluoroalkyl Ketones : The compound showed unique behavior in the reduction of perfluoroalkyl ketones, leading to unexpected products. This study contributes to the understanding of reactions involving lithium alkoxides (Sokeirik et al., 2006).

  • Organic Photovoltaic Materials Production : In the field of organic electronics, it was used in the synthesis of donor building blocks for organic photovoltaic materials. This demonstrates its potential application in the development of new electronic materials (Chmovzh & Rakitin, 2021).

  • Deprotection of tert-Butyl Carbamates : Aqueous phosphoric acid was found to be an effective reagent for the deprotection of tert-butyl carbamates, esters, and ethers, demonstrating its relevance in organic synthesis and pharmaceutical manufacturing (Li et al., 2006).

  • Antiarrhythmic and Hypotensive Properties : Some novel derivatives of this compound exhibited significant antiarrhythmic and hypotensive properties, indicating its potential in the development of cardiovascular drugs (Chalina et al., 1998).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . The safety precautions include avoiding ingestion and inhalation, and wearing personal protective equipment .

properties

IUPAC Name

tert-butyl N-[1-(4-bromophenyl)cyclopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2/c1-13(2,3)18-12(17)16-14(8-9-14)10-4-6-11(15)7-5-10/h4-7H,8-9H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJEMFURAGDYBTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681465
Record name tert-Butyl [1-(4-bromophenyl)cyclopropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate

CAS RN

360773-84-8
Record name tert-Butyl [1-(4-bromophenyl)cyclopropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 1-(4-bromophenyl)-cyclopropanecarboxylic acid (Intermediate 114, 2.32 g, 9.62 mmols), diphenylphosphoryl azide (2.65 g, 9.62 mmols), triethylamine (973.0 mg, 9.62 mmols) in 40 mL tert-BuOH (distilled from Na°) was heated to reflux for 17 h. The solution was concentrated under reduced pressure and the residue dissolved in EtOAc and washed with 5% aqueous HCl, H2O, saturated aqueous NaHCO3, and saturated aqueous NaCl before being dried over MgSO4. Concentration of the dry solution under reduced pressure and column chromatography (5-10% EtOAc—hexanes) afforded 2.01 g (67%) of the title compound as a colorless solid.
Quantity
2.32 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.65 g
Type
reactant
Reaction Step One
Quantity
973 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Yield
67%

Synthesis routes and methods II

Procedure details

A solution of 1-(4-bromophenyl)-cyclopropanecarboxylic acid (Intermediate 114, 2.32 g, 9.62 mmols), diphenylphosphoryl azide (2.65 g, 9.62 mmols), triethylamine (973.0 mg, 9.62 mmols) in 40 mL tert-BuOH (distilled from Na°) was heated to reflux for 17 h. The solution was concentrated under reduced pressure and the residue dissolved in EtOAc and washed with 5% aqueous HCl, H2O, saturated aqueous NaHCO3, and saturated aqueous NaCl before being dried over MgSO4. Concentration of the dry solution under reduced pressure and column chromatography (5-10% EtOAc-hexanes) afforded 2.01 g (67%) of the title compound as a colorless solid.
Quantity
2.32 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.65 g
Type
reactant
Reaction Step One
Quantity
973 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Yield
67%

Citations

For This Compound
1
Citations
D Zhang, H Zheng, X Wang - Tetrahedron, 2016 - Elsevier
A general and cost-effective route has been developed to synthesize 1-heteroarylsubstituted cycloalkylamines from readily available heteroarylacetate in good yields. This synthesis …
Number of citations: 9 www.sciencedirect.com

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